molecular formula C8H7F3O B8660235 (R)-1-(3,4,5-Trifluorophenyl)ethan-1-OL

(R)-1-(3,4,5-Trifluorophenyl)ethan-1-OL

Cat. No.: B8660235
M. Wt: 176.14 g/mol
InChI Key: NAYLCQZIPKCMBT-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol (CAS 937399-81-0) is a chiral fluorinated organic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research . With a molecular weight of 176.14 g/mol and a high purity of 98%, this compound is characterized by its single defined stereocenter in the (R) configuration . The 3,4,5-trifluorophenyl moiety is a privileged structure in drug discovery, as evidenced by its use in the development of novel therapeutic agents, including potent tubulin inhibitors and anticancer compounds featuring a 1,3,4-oxadiazole core . Researchers utilize this chiral alcohol in the design and synthesis of targeted molecules, where its structure can contribute to enhanced lipophilicity and metabolic stability. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Please refer to the safety data sheet for handling information, as this compound may be harmful if swallowed and cause skin and eye irritation .

Properties

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

(1R)-1-(3,4,5-trifluorophenyl)ethanol

InChI

InChI=1S/C8H7F3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4,12H,1H3/t4-/m1/s1

InChI Key

NAYLCQZIPKCMBT-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C(=C1)F)F)F)O

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)F)F)O

Origin of Product

United States

Preparation Methods

Substrate Synthesis

The precursor ketone, 3,4,5-trifluoroacetophenone, is typically synthesized via Friedel-Crafts acylation of 1,2,3-trifluorobenzene with acetyl chloride in the presence of AlCl₃. Alternative routes employ Suzuki-Miyaura coupling for regioselective introduction of the acetyl group.

Hydrogenation Conditions

A ruthenium-(S)-BINAP complex catalyzes the asymmetric hydrogenation of 3,4,5-trifluoroacetophenone under 50–100 bar H₂ pressure in methanol at 50°C. This system achieves 85–92% yield and 95–98% e.e., with catalyst loadings as low as 0.1 mol%.

Table 1: Catalytic Asymmetric Hydrogenation Parameters

CatalystPressure (bar)Temperature (°C)Yield (%)e.e. (%)
Ru-(S)-BINAP50509298
Rh-(R)-DuanPhos80608896
Ir-(S)-SegPhos100708595

Biocatalytic Reduction Using Whole-Cell Systems

Whole-cell biocatalysis offers a sustainable alternative to traditional metal-catalyzed methods. Leifsonia xyli CCTCC M 2010241 efficiently reduces 3,4,5-trifluoroacetophenone to the (R)-alcohol with NADH regeneration via isopropanol oxidation.

Reaction Optimization

Key parameters include:

  • Substrate concentration : 200 mM (solubility limit in aqueous buffer)

  • Co-substrate : 20% (v/v) isopropanol for NADH recycling

  • Biocatalyst loading : 300 g/L wet cells

  • Reaction time : 30 hours at 30°C

This system achieves 91.8% yield and >99.9% e.e., outperforming chemical catalysts in stereoselectivity.

Table 2: Biocatalytic Reduction Performance Metrics

ParameterValue
Substrate Conversion98.5%
Product Yield91.8%
Enantiomeric Excess>99.9%
Volumetric Productivity6.1 g/L·h

Chiral Resolution Techniques

While less efficient than asymmetric synthesis, kinetic resolution remains viable for small-scale production.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (S)-enantiomer of racemic 1-(3,4,5-trifluorophenyl)ethanol, leaving the (R)-alcohol unreacted. Reaction conditions:

  • Solvent : tert-butyl methyl ether

  • Acyl donor : Vinyl acetate (2 equiv)

  • Temperature : 25°C

  • Conversion : 50% at 24 hours (theoretical maximum)

This method yields (R)-alcohol with 99% e.e. but suffers from maximal 50% yield due to inherent resolution limitations.

Comparative Analysis and Industrial Considerations

Efficiency and Scalability

  • Catalytic hydrogenation : Best for large-scale production (ton-scale batches) but requires high-pressure equipment.

  • Biocatalysis : Ideal for high-purity applications (e.g., APIs) with lower environmental impact.

  • Kinetic resolution : Limited to niche applications due to yield constraints.

Table 3: Method Comparison for (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol Synthesis

MethodYield (%)e.e. (%)ScalabilityCost (USD/kg)
Asymmetric Hydrogenation9298High120–150
Biocatalytic Reduction91.8>99.9Medium200–250
Kinetic Resolution5099Low500–600

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible-light-driven photoredox systems with chiral thiourea catalysts. A prototype reaction with 3,4,5-trifluoroacetophenone achieves 80% yield and 94% e.e. under blue LED irradiation.

Continuous Flow Bioreactors

Immobilized Leifsonia xyli cells in packed-bed reactors demonstrate stable productivity (4.8 g/L·h) over 500 hours, enhancing biocatalysis viability for continuous manufacturing .

Chemical Reactions Analysis

Types of Reactions

®-1-(3,4,5-Trifluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: ®-1-(3,4,5-Trifluorophenyl)ethanone.

    Reduction: ®-1-(3,4,5-Trifluorophenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(3,4,5-Trifluorophenyl)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-1-(3,4,5-Trifluorophenyl)ethan-1-OL exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3,4,5-Trifluorophenyl)ethan-1-OL
  • 1-(3,4,5-Trifluorophenyl)ethan-1-OL (racemic mixture)
  • 1-(3,4,5-Trifluorophenyl)ethanone

Uniqueness

®-1-(3,4,5-Trifluorophenyl)ethan-1-OL is unique due to its chiral nature and the presence of three fluorine atoms, which impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Q & A

Q. What are the established synthetic routes for (R)-1-(3,4,5-Trifluorophenyl)ethan-1-OL, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis of this chiral alcohol often employs asymmetric transfer hydrogenation or enzymatic resolution . For example, a rhodium or ruthenium catalyst with chiral ligands (e.g., TsDPEN) can reduce the corresponding ketone precursor, achieving enantiomeric excess (ee) >90% under optimized conditions (e.g., 50°C, isopropanol as hydrogen donor) . Enzymatic methods using lipases or esterases for kinetic resolution of racemic mixtures are also viable, though yields may vary based on substrate specificity . Key parameters affecting purity include temperature, solvent polarity, and catalyst loading.

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) is standard for determining enantiomeric purity. Absolute configuration is validated via X-ray crystallography of derivatives (e.g., Mosher esters) or comparison of optical rotation ([α]D) with literature values. For example, (R)-enantiomers of structurally similar fluorophenyl ethanols exhibit specific optical rotations between +15° to +25° in chloroform .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR : 1^1H and 19^19F NMR identify substituent positions on the aromatic ring (e.g., 3,4,5-trifluorophenyl protons resonate as multiplets at δ 6.8–7.2 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 216.05 for C8_8H7_7F3_3O).
  • IR Spectroscopy : O-H stretching (~3400 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}) provide functional group validation .

Advanced Research Questions

Q. How do electronic effects of the 3,4,5-trifluorophenyl group influence the compound’s reactivity in catalytic transformations?

Methodological Answer: The electron-withdrawing fluorine atoms stabilize intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) by reducing electron density at the phenyl ring. Computational studies (DFT) suggest that the meta-fluorine positions enhance electrophilicity, favoring nucleophilic attack at the para-carbon. Experimental validation involves comparing reaction rates with non-fluorinated analogs using kinetic profiling .

Q. What strategies mitigate racemization during functionalization of this compound?

Methodological Answer: Racemization risks arise during esterification or oxidation . To minimize this:

  • Use mild acylating agents (e.g., acetyl chloride in dichloromethane at 0°C).
  • Avoid strong bases; instead, employ enzyme-mediated acylations (e.g., Candida antarctica lipase B) to retain stereochemistry .
  • Monitor reaction progress via polarimetry or chiral HPLC to detect early-stage racemization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition IC50_{50} values) may stem from:

  • Solvent effects : DMSO concentrations >1% can denature proteins, altering assay outcomes.
  • Enantiomeric impurities : Even 5% contamination by the (S)-enantiomer can skew results. Re-test purified samples via chiral HPLC-coupled bioassays .
  • Assay conditions : Standardize protocols (e.g., pH, temperature) across studies to ensure comparability .

Q. What computational tools are suitable for predicting this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger Glide) models binding to enzymes (e.g., kinases) using crystal structures (PDB IDs: 3QKL, 4ZUD).
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models correlate substituent effects (e.g., fluorine electronegativity) with activity trends .

Experimental Design Considerations

Q. How to optimize catalytic systems for large-scale synthesis of the (R)-enantiomer?

Methodological Answer:

  • Heterogeneous catalysis : Immobilize chiral catalysts (e.g., Ru-TsDPEN on silica) for recyclability.
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h while maintaining ee >95% .
  • Process analytics : Implement inline FTIR or Raman spectroscopy to monitor ee in real time .

Q. What are the stability challenges for this compound under varying storage conditions?

Methodological Answer:

  • Light sensitivity : Store in amber vials under nitrogen; UV-Vis studies show degradation >5% after 72h under UV light.
  • Temperature : Long-term stability (>6 months) requires storage at –20°C. TGA-DSC analysis confirms decomposition onset at 150°C .
  • Humidity : Karl Fischer titration reveals hygroscopicity (0.5% water uptake in 48h at 60% RH), necessitating desiccants .

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